![molecular formula C7H8N4O B13868132 (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at the 7-position and a hydroxymethyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol typically involves the cyclocondensation of aminoazoles with appropriate carbonyl compounds. One common method involves the reaction of aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine, which is heated under reflux conditions . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment.
Another approach involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . This method can yield a series of azolo[1,5-a]pyrimidin-7-amines, although it may produce mixtures of regioisomers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods described above can be adapted for large-scale synthesis by optimizing reaction conditions and using appropriate catalysts to improve yields and selectivity.
化学反応の分析
Types of Reactions
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolopyrimidines.
科学的研究の応用
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for casein kinase 2 (CK2).
Medicine: Explored for its antiviral, antidiabetic, and anti-inflammatory activities.
作用機序
The mechanism of action of (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For example, as a CK2 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity . This inhibition can disrupt various signaling pathways, including the PI3K/Akt, JAK/STAT, and NF-κB pathways, which are involved in cell proliferation, differentiation, and survival .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.
Triazolo[1,5-a]pyrimidine: Known for its antiviral and antidiabetic properties.
Tetrazolyl-azolopyrimidines: Potent CK2 inhibitors with similar structural features.
Uniqueness
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxymethyl group at the 6-position and amino group at the 7-position allow for diverse functionalization and potential therapeutic applications.
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-7-5(4-12)3-9-6-1-2-10-11(6)7/h1-3,12H,4,8H2 |
InChIキー |
SMUDIRABSFALFX-UHFFFAOYSA-N |
正規SMILES |
C1=C2N=CC(=C(N2N=C1)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


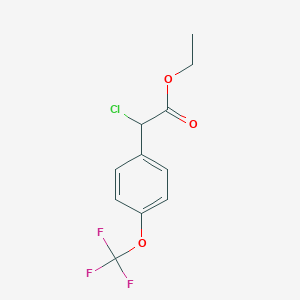
![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
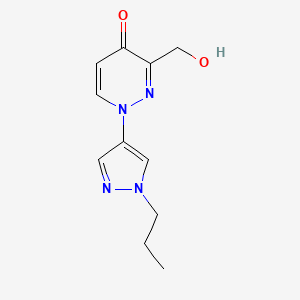
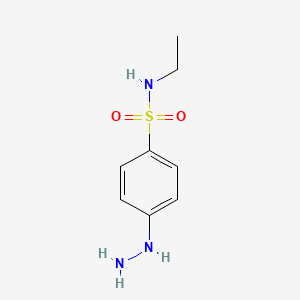
![N-[(3,4-dichlorophenyl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13868068.png)
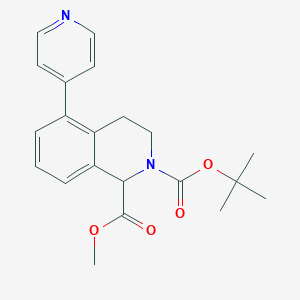
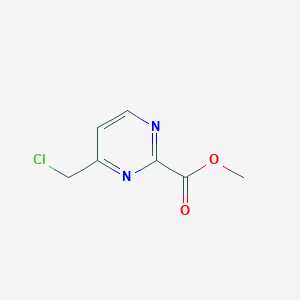
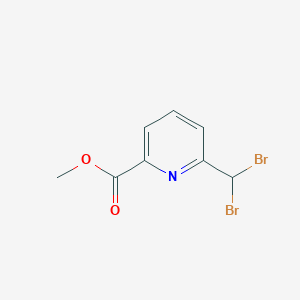
![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)
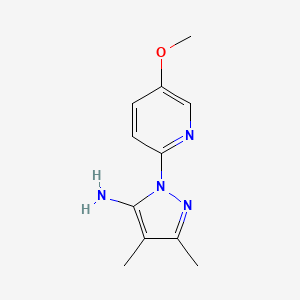


![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

